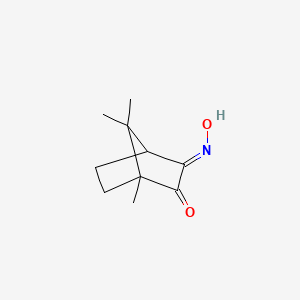

(1R,4S)-Camphorquinone Monooxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+ |

InChI Key |

YRNPDSREMSMKIY-YRNVUSSQSA-N |

Isomeric SMILES |

CC1(C\2CCC1(C(=O)/C2=N/O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1r,4s Camphorquinone Monooxime

Elucidation of Synthetic Routes to (1R,4S)-Camphorquinone Monooxime

The preparation of this compound typically begins with the naturally abundant precursor, (1R)-(+)-Camphor. The synthetic pathway involves a two-step process: oxidation of the camphor (B46023) starting material followed by a regioselective oximation.

The traditional and most common route to access this compound relies on the initial conversion of camphor to camphorquinone (B77051).

(1R)-(+)-Camphor is oxidized to form the α-diketone, (1R,4S)-(−)-Camphorquinone. The most widely employed method for this transformation is the use of selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.org This reaction selectively oxidizes the α-methylene group adjacent to the camphor carbonyl, yielding the desired 1,2-diketone. wikipedia.org Research has also explored alternative oxidizing agents, such as phenylselenous acid anhydride, to achieve this conversion. Another method involves the aerial oxidation of 3-bromocamphor (B185472) in the presence of sodium iodide and DMSO.

The two carbonyl groups in the resulting (1R,4S)-(−)-Camphorquinone molecule exhibit different reactivities due to the steric hindrance imposed by the adjacent gem-dimethyl group at the C1 position. The C2 carbonyl is significantly more sterically hindered than the C3 carbonyl, a feature that dictates the regioselectivity of subsequent reactions.

The conversion of (1R,4S)-(−)-Camphorquinone to its monooxime is achieved through a reaction with hydroxylamine (B1172632). Due to the differential steric environment of the two carbonyl groups, the oximation reaction occurs preferentially at the less hindered C3 position. This regioselectivity leads to the formation of (1R,4S)-Camphorquinone 3-Monooxime. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base.

While the selenium dioxide-based oxidation followed by oximation is a standard procedure, alternative and improved methods have been developed to enhance efficiency, yield, and safety, and to control stereochemistry.

One improved protocol allows for the synthesis of Camphorquinone 3-oxime in a single step directly from camphor, achieving a 77% yield. tandfonline.com This method avoids the use of toxic selenium reagents, offering a greener alternative. tandfonline.com Notably, this synthesis preferentially yields the syn-isomer of the oxime. tandfonline.com

Another efficient synthesis involves the nitrosation of camphor using iso-amyl nitrite (B80452) in the presence of a base. researchgate.net This method is reported to produce the target oxime in high yields and with excellent stereoselectivity, favoring the formation of the anti-isomer. researchgate.net

| Protocol | Starting Material | Key Reagents | Key Advantages | Major Stereoisomer | Reference |

|---|---|---|---|---|---|

| One-Step from Camphor | (1R)-(+)-Camphor | Not specified (avoids selenium) | One step, avoids toxic Se reagents, 77% yield | syn | tandfonline.com |

| Nitrosation of Camphor | (1R)-(+)-Camphor | iso-Amylnitrite, Base | High yield, excellent stereoselectivity | anti | researchgate.net |

The formation of the oxime functional group introduces the possibility of stereoisomerism, resulting in syn and anti isomers relative to the C2 carbonyl group. The stereochemical outcome of the oximation is highly dependent on the synthetic method employed.

As highlighted in the advanced protocols, specific reaction conditions can be used to selectively favor one isomer over the other. The nitrosation of camphor with iso-amyl nitrite leads preferentially to the anti-(1R)-(+)-Camphorquinone 3-Oxime. researchgate.net Conversely, an alternative one-step synthesis from camphor has been shown to produce the syn isomer as the major product. tandfonline.com This ability to control the stereochemistry is crucial, as the specific geometry of the oxime can influence the outcome of subsequent reactions where it is used as a chiral auxiliary or synthetic intermediate. The anti-isomer is often specifically utilized in organic synthesis for its unique structural and reactive properties. chemimpex.comchemimpex.com

Multi-Step Syntheses from (1R)-(+)-Camphor Precursors

Comprehensive Analysis of Derivatization and Functionalization Strategies

The this compound molecule serves as a versatile scaffold for further chemical modification. Its functional groups—the ketone, the oxime, and the camphor backbone—provide multiple sites for derivatization, leading to a wide range of compounds with applications in asymmetric synthesis and materials science.

A primary application of (1R,E)-(+)-Camphorquinone 3-oxime is in the preparation of chiral camphor-oxazoline auxiliaries. sigmaaldrich.com These auxiliaries are valuable tools in asymmetric synthesis, where they can be used to direct the stereochemical course of reactions to produce enantiomerically enriched products. sigmaaldrich.com

The oxime's hydroxyl group can be functionalized. For instance, a general strategy for derivatizing oximes involves acylation with reagents like isonicotinoyl chloride, which can be useful for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS/MS) profiling. nih.gov

Furthermore, the camphor skeleton itself can be modified prior to the final oximation step. An important example is the synthesis of carboxylated-camphorquinone (CQCOOH), which starts from ketopinic acid. doi.orgresearchgate.net This derivative, featuring a carboxylic acid group, exhibits enhanced water solubility and photoreactivity compared to the parent camphorquinone, making it a valuable photoinitiator for biomedical applications, such as in the formation of hydrogels. doi.orgresearchgate.net The oxime of this carboxylated derivative represents another class of functionalized compounds.

The versatility of the anti-(1R)-(+)-Camphorquinone 3-oxime is also demonstrated by its role as a key intermediate in the synthesis of complex bioactive compounds and its use in photochemical reactions. chemimpex.comchemimpex.com Its rigid structure and predictable reactivity make it a reliable building block for constructing intricate molecular architectures. chemimpex.com

| Derivatization Strategy | Resulting Compound/Class | Application | Reference |

|---|---|---|---|

| Reaction with isocyanates/formation of oxazolines | Chiral Camphor-Oxazoline Auxiliaries | Asymmetric synthesis, stereocontrol | sigmaaldrich.com |

| Synthesis from a modified precursor (Ketopinic Acid) | Carboxylated-Camphorquinone (and its oxime) | Visible-light photoinitiators with improved solubility | doi.orgresearchgate.net |

| Acylation of the oxime hydroxyl group | Oxime esters (e.g., isonicotinoyl esters) | Analytical derivatization for LC-MS/MS | nih.gov |

| Use as a synthetic building block | Complex organic molecules, bioactive compounds | Pharmaceutical development, total synthesis | chemimpex.com |

| Photochemical reactions | Reactive intermediates | Photochemical studies, light-induced synthesis | chemimpex.com |

Reductive Transformations to Chiral Amines and Isoborneols

The reduction of the oxime and ketone functionalities of this compound provides a key pathway to valuable chiral amino alcohols. These products, such as amino-isoborneol derivatives, are significant as chiral auxiliaries and ligands in asymmetric synthesis. The stereochemical outcome of these reductions is highly dependent on the choice of reducing agent and reaction conditions.

The synthesis of stereoisomeric 2-aminoalcohols from camphorquinone-3-oxime is a notable transformation. The reduction of the oxime group can lead to the formation of endo or exo amino groups, while the reduction of the adjacent ketone yields a hydroxyl group, resulting in various diastereomers of amino-isoborneol. The specific stereoisomer obtained is controlled by the reaction sequence and the reagents employed. For instance, different reducing agents will exhibit varying degrees of facial selectivity in their attack on the carbonyl and oxime groups due to steric hindrance from the bicyclic camphor skeleton.

Table 1: Illustrative Reductive Conditions for Oxime to Amine Transformation This table is illustrative and based on common reductive methods for oximes.

| Reagent | Typical Conditions | Product Type |

|---|---|---|

| H₂/Pd-C | H₂ gas, Palladium on Carbon catalyst, solvent (e.g., EtOH) | Primary Amine |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary Amine |

| Na/EtOH | Sodium metal in ethanol | Primary Amine |

The amino-isoborneol scaffold can be further elaborated to produce more complex chiral amines, including morpholine (B109124) derivatives. Morpholines are prevalent heterocycles in many pharmaceutical products. chemrxiv.org The synthesis can proceed from 1,2-amino alcohols, which are structurally analogous to the amino-isoborneol derivatives obtained from the reduction of camphorquinone monooxime. A general and efficient protocol involves the reaction of a 1,2-amino alcohol with an appropriate two-carbon electrophile under basic conditions to facilitate ring closure. chemrxiv.org For instance, the selective monoalkylation of the primary amine with reagents like ethylene (B1197577) sulfate (B86663) provides a direct route to the morpholine ring system. chemrxiv.org This transformation converts the chiral amino-isoborneol into a rigid, chiral morpholine derivative, which can be valuable in medicinal chemistry and materials science. nih.govresearchgate.net

Formation of Imine Derivatives and Structurally Related Heterocycles

The ketone functionality of this compound can undergo condensation reactions with primary amines to form imine derivatives. researchgate.net These imines are not only important compounds in their own right but also serve as intermediates for the synthesis of complex heterocyclic systems.

Research has shown that the reaction of camphor oxime with amines can lead to the formation of fused heterocyclic structures. For example, reacting camphor oxime with an excess of an arylmethanamine under specific conditions can yield camphor-fused pyrazines. chim.it This transformation involves a complex reaction cascade that goes beyond simple imine formation, leading to a new heterocyclic ring fused to the camphor scaffold. chim.it Similarly, camphor-imidazoles have been prepared from camphor oxime in the presence of an amine, showcasing the utility of the oxime as a precursor for diverse heterocyclic systems. chim.it

Table 2: Heterocycle Formation from Camphor Oxime Derivatives

| Reactant | Co-reactant | Product Type | Reference |

|---|---|---|---|

| Camphor Oxime | Arylmethanamine (2.5 equiv) | Camphor-fused Pyrazine | chim.it |

Investigations into the Reactivity of the Oxime Functionality

The oxime group is a highly reactive functional group that can undergo a range of unique and synthetically useful transformations, including rearrangements and nitrosation.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. organic-chemistry.orgbyjus.com When applied to a cyclic ketoxime like this compound, this reaction results in a ring expansion, yielding a lactam. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comcsbsju.edu This is followed by a concerted step where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, with simultaneous expulsion of water. wikipedia.org This rearrangement transforms the six-membered ring of the camphor framework into a seven-membered lactam ring. The choice of acid catalyst, which can range from sulfuric acid to phosphorus pentachloride, is crucial for the reaction's success. wikipedia.org

Mechanism of the Beckmann Rearrangement on Camphorquinone Monooxime:

Protonation: The oxime hydroxyl group is protonated by a strong acid.

Rearrangement: The C-C bond anti to the -OH₂⁺ group migrates to the nitrogen, displacing water as a leaving group. This results in a seven-membered ring containing a nitrilium ion.

Hydration & Tautomerization: Water attacks the electrophilic carbon of the nitrilium ion. Subsequent deprotonation and tautomerization yield the final lactam product. masterorganicchemistry.com

The oxime functionality can be converted into a nitroimine (also known as a N-nitroso-imine) through nitrosation. This transformation involves the reaction of the oxime with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid) or nitrosyl chloride. The proposed mechanism involves the attack of the oxime nitrogen on the nitrosonium ion (NO⁺), followed by deprotonation to yield the nitroimine product. researchgate.net The resulting camphor nitroimine is a valuable and reactive intermediate, serving as a key building block for further synthetic transformations and the creation of bioactive compounds. researchgate.net

Mechanistic Studies of Hydrolysis Pathways

The hydrolysis of oximes to their corresponding carbonyl compounds is a fundamental transformation in organic chemistry. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the literature, the general principles of oxime hydrolysis can be applied to understand its behavior. The hydrolysis of oximes is typically catalyzed by acid and involves the formation of a carbinolamine intermediate. nih.govwikipedia.org

The reaction is initiated by the protonation of the nitrogen atom of the oxime, which increases the electrophilicity of the carbon atom in the C=N bond. This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of hydroxylamine result in the regeneration of the ketone.

The general acid-catalyzed hydrolysis mechanism is depicted as follows:

Protonation of the Oxime Nitrogen: The reaction commences with the protonation of the nitrogen atom of the oxime by an acid catalyst (H₃O⁺), forming a protonated oxime intermediate. This step makes the carbon of the C=N bond more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated oxime. This results in the formation of a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the hydroxylamine moiety. This is often mediated by a water molecule or another proton shuttle.

Elimination of Hydroxylamine: The C-N bond cleaves, leading to the elimination of hydroxylamine (NH₂OH) and the formation of a protonated ketone.

Deprotonation: Finally, a water molecule deprotonates the carbonyl group to yield the final ketone product, (1R,4S)-Camphorquinone, and regenerates the acid catalyst.

It is noteworthy that oximes generally exhibit greater hydrolytic stability compared to imines and hydrazones. nih.gov This enhanced stability is attributed to the electronic effect of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the oxime. nih.gov For a sterically hindered molecule like this compound, the approach of the water nucleophile to the carbon atom might be somewhat impeded, potentially affecting the reaction kinetics.

Synthesis of Thiazole (B1198619) and Diverse Heterocyclic Systems from this compound

The inherent chirality and functional group arrangement of this compound make it an attractive starting material for the synthesis of enantiomerically pure heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

A notable application is in the synthesis of thiazole derivatives. While direct use of the monooxime is not explicitly detailed, its precursor, camphor, is used to generate camphor-D-thiosemicarbazone. This thiosemicarbazone can then undergo reaction with α-haloketones, such as 4'-bromophenacyl bromide or phenacyl bromide, in the presence of a catalytic amount of piperidine (B6355638) in ethanol. This reaction yields 5-substituted-2-(2-((1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-ylidene)hydrazinyl)thiazoles. nih.gov This transformation highlights a pathway where the camphor scaffold is incorporated into a thiazole ring system.

The general reaction scheme for the synthesis of these thiazole derivatives is a variation of the Hantzsch thiazole synthesis. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| Camphor-D-thiosemicarbazone | 4'-Bromophenacyl bromide | Piperidine/Ethanol | 5-(4-bromophenyl)-2-(2-((1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-ylidene)hydrazinyl)thiazole |

| Camphor-D-thiosemicarbazone | Phenacyl bromide | Piperidine/Ethanol | 5-phenyl-2-(2-((1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-ylidene)hydrazinyl)thiazole |

Beyond thiazoles, the camphor framework, from which this compound is derived, serves as a versatile template for the synthesis of a wide array of other heterocyclic systems. These syntheses often leverage the reactivity of the carbonyl groups in camphorquinone, a close derivative of the monooxime. For instance, condensation reactions of camphorquinone with various binucleophiles lead to the formation of fused heterocyclic structures.

Examples of diverse heterocyclic systems synthesized from camphor derivatives include:

Pyrazine Derivatives: The reaction of (±)-camphorquinone with diaminomaleonitrile (B72808) in the presence of a catalytic amount of p-toluenesulfonic acid yields a 2,3-dicyanopyrazine derivative. nih.gov

Pyrimidine (B1678525) Derivatives: Condensation of camphor derivatives with reagents like guanidine (B92328) hydrochloride can lead to the formation of camphoryl pyrimidine amines. nih.gov

Piperidine and Pyrrolidine (B122466) Derivatives: The camphor scaffold has been utilized in the synthesis of camphor-fused piperidine and pyrrolidine rings. nih.gov

These examples underscore the broad utility of camphor-derived building blocks, including this compound, in the construction of complex and stereochemically defined heterocyclic molecules. The rigid bicyclic structure of the camphor unit often imparts unique conformational properties to the resulting heterocyclic compounds.

Application As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Design and Development of Chiral Ligands Derived from (1R,4S)-Camphorquinone Monooxime

The inherent chirality and structural rigidity of the camphor (B46023) skeleton are frequently exploited in the design of new chiral ligands. nih.gov The camphor framework can be chemically modified to introduce various functionalities, leading to the creation of ligands with tailored steric and electronic properties for specific catalytic applications. uni-lj.siingentaconnect.com

Preparation of Chiral Diamines and Aminoalcohols for Ligand Scaffolds

Chiral diamines and aminoalcohols are privileged scaffolds in asymmetric catalysis, and camphor derivatives provide a reliable route to their synthesis. uni-lj.si The synthesis of these compounds often starts from commercially available camphor derivatives like (1R)-(−)-camphorquinone or (1S)-(+)-10-camphorsulfonic acid. mdpi.comnih.gov

For instance, a series of regio- and stereochemically diverse chiral 1,2-, 1,3-, and 1,4-diamines have been synthesized from d-(+)-camphor derivatives. nih.gov The synthesis of 1,3-diamines can be achieved from camphorsulfonic acid, which is converted to an oxime. Subsequent reduction of the oxime group with sodium in isopropanol (B130326) yields a mixture of endo and exo diamines that can be separated by column chromatography. nih.gov

Another approach involves the synthesis of an aminoalcohol from (1R)-(−)-camphorquinone. The reaction of camphorquinone (B77051) with ammonia (B1221849) followed by reduction with sodium borohydride (B1222165) can afford the corresponding aminoalcohol, although yields may vary. mdpi.com This aminoalcohol can then serve as a precursor for more complex ligands. mdpi.com Similarly, chiral 1,5-diamines have been prepared from (R)-(+)-camphor. The process begins with the formation of a keto-oxime, which is then reduced to an alcohol. scielo.br These intermediates open pathways to a new family of chiral diamines with potential applications as ligands in asymmetric catalysis. scielo.brresearchgate.net

A general synthetic route to camphor-derived diamines is presented below:

Table 1: Synthesis of Camphor-Derived Diamines| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| (1S)-(+)-10-Camphorsulfonic Acid | 1. Apple-type reaction (iodination) 2. Nucleophilic substitution (e.g., with pyrrolidine) 3. Oxime formation 4. Oxime reduction (e.g., Na/isopropanol) | endo/exo-1,3-diamines | nih.gov |

| (1S)-(+)-Ketopinic Acid | (multi-step synthesis) | 1,2-diamines | nih.gov |

Synthesis and Characterization of Camphor-Derived Organocatalysts

The chiral scaffolds derived from camphorquinone monooxime are utilized to synthesize a variety of organocatalysts, which operate without a metal center. These catalysts are often bifunctional, containing both a chiral recognition site and a catalytically active group. uni-lj.si

Homochiral thioureas derived from camphor have emerged as powerful organocatalysts, particularly for reactions involving hydrogen bonding interactions. mdpi.comresearchgate.net A series of novel homochiral thioureas have been synthesized from (1R)-(−)-camphorquinone. mdpi.comresearchgate.net The synthesis typically involves the preparation of a chiral aminoalcohol or diamine intermediate, which is then reacted with a suitable isothiocyanate, such as 3,5-bis(trifluoromethyl)phenylisothiocyanate, to yield the final thiourea (B124793) catalyst. mdpi.comnih.gov

These catalysts have been fully characterized using spectroscopic techniques. nih.gov Their catalytic activity has been evaluated in stereoselective glycosylation reactions, demonstrating their potential in carbohydrate chemistry. mdpi.comresearchgate.net

Table 2: Examples of Synthesized Camphor-Derived Thiourea Organocatalysts

| Catalyst Type | Precursor | Key Synthesis Step | Application | Reference |

|---|---|---|---|---|

| 1,3-Diamine-derived Thiourea | Camphor-derived endo-1,3-diamine | Reaction with 3,5-bis(trifluoromethyl)phenylisothiocyanate | 1,4-Addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene | nih.gov |

Organocatalysts that link the rigid camphor backbone to a pyrrolidine (B122466) moiety, often derived from proline, represent a significant class of catalysts. uni-lj.siingentaconnect.com The two chiral units are typically connected via a spacer such as an amide or sulfonamide linker. ingentaconnect.comnih.gov This design allows for fine-tuning of the catalyst's properties for specific asymmetric transformations. uni-lj.siingentaconnect.com

The synthesis of these bifunctional catalysts is often operationally simple, allowing for their preparation on a larger scale. uni-lj.siingentaconnect.com For example, camphor-pyrrolidine catalysts with an amide linker have been developed, though detailed synthetic procedures are not always disclosed. ingentaconnect.com Another strategy involves linking the camphor and pyrrolidine units through a sulfonamide functionality. ingentaconnect.com These catalysts have proven effective in various organocatalytic reactions. uni-lj.si

Chiral triazolium salts derived from D-camphor have been synthesized and employed as efficient N-heterocyclic carbene (NHC) precursors for organocatalytic reactions. organic-chemistry.orgrsc.org These catalysts are particularly effective in transformations that rely on "umpolung" or reverse polarity reactivity. organic-chemistry.org

The synthesis of these triazolium salts utilizes the readily available and cost-effective D-camphor as the chiral source. organic-chemistry.org The camphor backbone provides a well-defined chiral environment for the catalytically active triazolium ring. These catalysts have been successfully applied in enantioselective intramolecular Stetter reactions and crossed aldehyde-ketone benzoin (B196080) reactions. organic-chemistry.orgrsc.org The development of camphor-based NHC organocatalysts has been a significant advancement in the field. researchgate.net

Catalytic Efficacy in Asymmetric Transformations

Camphor-derived ligands and organocatalysts have been successfully employed in a variety of asymmetric transformations, often providing good to excellent levels of stereoselectivity. uni-lj.siukzn.ac.za

Camphor-derived pyridyl alcohol ligands have shown moderate to good enantioselectivity (up to 85% ee) in the alkylation of aldehydes with diethylzinc. ukzn.ac.za In the Henry (nitroaldol) reaction, these ligands catalyzed the reaction with good yields but moderate selectivity (up to 56% ee). ukzn.ac.za

Bifunctional thiourea organocatalysts derived from camphor diamines have demonstrated high efficiency. nih.gov In the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene, an endo-1,3-diamine derived catalyst achieved an enantiomeric ratio of 91.5:8.5. nih.gov Similarly, camphor-1,3-diamine-derived squaramide organocatalysts have shown excellent enantioselectivities (up to >99% ee) in Michael additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives. uni-lj.si

Phase-transfer organocatalysts based on camphor-derived 1,3-diamines have been tested in electrophilic heterofunctionalizations of β-keto esters. While achieving full conversion, the enantioselectivities for α-fluorination and chlorination were low (up to 29% ee). nih.govnih.gov The Michael addition of a glycine (B1666218) Schiff base with methyl acrylate (B77674) also proceeded with full conversion but with modest enantioselectivity (up to 11% ee). nih.govnih.gov

D-camphor-derived triazolium salts have proven to be highly efficient catalysts for the asymmetric intramolecular Stetter reaction. organic-chemistry.org Under optimized conditions with a 10 mol% catalyst loading, chromanone derivatives were obtained in excellent yields (up to 95%) and with high enantiomeric excess (up to 97% ee). organic-chemistry.org These catalysts were also effective for intramolecular crossed aldehyde-ketone benzoin reactions, affording α-ketols with up to 93% ee. rsc.org

Table 3: Catalytic Performance of Camphor-Derived Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrate Scope | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Pyridyl Alcohol Ligand | Alkylation of aldehydes | Aldehydes, diethylzinc | - | up to 85% | ukzn.ac.za |

| Pyridyl Alcohol Ligand | Henry Reaction | Nitroalkanes, aldehydes | Good | up to 56% | ukzn.ac.za |

| Thiourea Organocatalyst | 1,4-Addition | Acetylacetone, trans-β-nitrostyrene | - | up to 83% (91.5:8.5 er) | nih.gov |

| Squaramide Organocatalyst | Michael Addition | 1,3-dicarbonyls, trans-β-nitrostyrenes | - | up to >99% | uni-lj.si |

| Phase-Transfer Catalyst | α-Fluorination/Chlorination | β-keto esters | Full conversion | up to 29% | nih.govnih.gov |

| Triazolium Salt (NHC) | Intramolecular Stetter Reaction | Aldehyde-enones | up to 95% | up to 97% | organic-chemistry.org |

Enantioselective Alkylation Reactions

Chiral auxiliaries derived from camphor have been successfully employed in enantioselective alkylation reactions, a fundamental carbon-carbon bond-forming process. While direct applications of this compound are not extensively documented in this specific context, related camphor-based systems, such as oxazolidinones, have proven to be highly effective. williams.eduresearchgate.netrsc.org These auxiliaries control the approach of the electrophile to the enolate, leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. The general principle involves the temporary attachment of the chiral auxiliary to the substrate, followed by the diastereoselective alkylation and subsequent removal of the auxiliary. williams.edu

Stereoselective Aldol (B89426) Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a significant area of application for camphor-derived chiral auxiliaries. A notable example is the use of a camphor-derived chiral oxazinone in asymmetric aldol reactions, demonstrating high levels of stereocontrol. acs.org These auxiliaries guide the facial selectivity of the enolate addition to the aldehyde, leading to the preferential formation of one diastereomer. The development of new camphor-derived chiral auxiliaries continues to be an active area of research to achieve even higher stereoselectivity in aldol reactions of various enolate types. acs.org

A camphor-derived chiral oxazinone auxiliary has been shown to be effective in promoting stereoselective aldol reactions. The outcomes of these reactions are summarized in the table below.

| Aldehyde | Enolate | Conditions | Yield (%) | Diastereomeric Ratio | Reference |

| Benzaldehyde | Titanium Enolate | TiCl4, CH2Cl2, -78 °C | 85 | >99:1 (syn) | acs.org |

| Isobutyraldehyde | Lithium Enolate | LDA, THF, -78 °C | 78 | 95:5 (syn) | acs.org |

| Pivalaldehyde | Titanium Enolate | TiCl4, CH2Cl2, -78 °C | 80 | >99:1 (syn) | acs.org |

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. While specific applications of this compound in this reaction are not widely reported, the broader class of camphor-derived chiral auxiliaries, such as camphorsultam, has been utilized to achieve high diastereoselectivity in the conjugate addition of nucleophiles. wikipedia.org Organocatalysts have also been prominent in catalyzing asymmetric aza-Michael reactions. nih.gov

Improved Asymmetric Reformatsky Reactions

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, has been rendered asymmetric through the use of chiral ligands. Although direct use of this compound is not specified, cinchona alkaloids have been explored as chiral ligands in enantioselective Reformatsky reactions. researchgate.net

Stereoselective Glycosylation Reactions

A significant application of derivatives of this compound is in the field of stereoselective glycosylation. Homochiral thioureas derived from (1R)-(-)-camphorquinone have been synthesized and successfully employed as organocatalysts in the formation of glycosidic bonds. nih.gov These catalysts have shown to be effective in promoting the reaction between glycosyl donors and various alcohol acceptors, leading to the formation of glycosides with good stereoselectivity. nih.gov

The following table summarizes the results of stereoselective glycosylation reactions using a camphor-derived homochiral thiourea catalyst.

| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methanol | CH2Cl2 | 25 | 85 | 1:1.5 | nih.gov |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Ethanol | Toluene | 0 | 78 | 1:2.3 | nih.gov |

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | 1-Propanol | CH3CN | 25 | 82 | 1:1.8 | nih.gov |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Cyclohexanol | Ether | 0 | 75 | 1:3.0 | nih.gov |

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and its asymmetric variant has been extensively studied using camphor-derived chiral auxiliaries. numberanalytics.com Chiral α,β-unsaturated N-acyloxazolidinones, which can be conceptually derived from camphor, have been shown to be excellent dienophiles in Lewis acid-promoted Diels-Alder reactions, affording high yields and levels of asymmetric induction. acs.orgacs.org The rigid camphor backbone effectively shields one face of the dienophile, leading to a highly stereoselective cycloaddition.

Enantioselective Additions of Organozinc Reagents to Aldehydes

Chiral ligands derived from camphor have been instrumental in the development of enantioselective additions of organozinc reagents to aldehydes, a key method for synthesizing chiral secondary alcohols. A chiral γ-amino thiol ligand derived from camphor has been shown to be effective in catalyzing the addition of organozinc reagents to carbonyl compounds with high yields and enantioselectivities. consensus.app

Coordination Chemistry and Metal Complexes of Camphorquinone Oxime Ligands

Rational Design and Synthetic Strategies for Metal Complexes with Camphorquinone (B77051) Oxime Ligands

The design and synthesis of metal complexes with camphorquinone oxime ligands are primarily guided by the choice of the metal precursor, the specific oxime isomer, and the reaction conditions. These factors influence the resulting complex's stoichiometry, geometry, and coordination mode. Synthetic strategies often involve direct reactions between a metal salt and the oxime ligand in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation of the oxime's hydroxyl group.

The monooximes of camphorquinone, namely isonitrosocamphor (HCQM) and isonitrosoepicamphor (HCQE), have been utilized in the synthesis of coordination compounds. These ligands can exist as syn or anti isomers with respect to the carbonyl group, yet studies have shown that the products of their reactions with metal ions like nickel(II) are not dependent on the specific isomer used. acs.org

The synthesis of these complexes typically involves the reaction of a metal salt, such as Ni(NO₃)₂·6H₂O, with the monooxime ligand in a solvent like methanol. The nature of the final product can be influenced by the presence of other coordinating species. For instance, Schiff-base complexes can be formed through the condensation of the camphorquinone monooxime's carbonyl group with diamines in the presence of a metal ion like Ni(II) or Zn(II). acs.org An example is the formation of a nickel(II) complex with a ligand derived from the condensation of isonitrosoepicamphor (HCQE) and 1,3-diaminopropane. acs.org

Camphorquinone dioxime (cqdH₂) is a particularly versatile ligand, with four possible E/Z isomers. morressier.com The α-isomer (2Z, 3E) and δ-isomer (2E, 3Z) have been noted to coordinate to metals via N,O-bonding, while the β-isomer (2E, 3E) typically exhibits the more common N,N-bonding characteristic of vic-dioximes. morressier.com

The synthesis of camphorquinone dioxime complexes has been explored with various transition metals, leading to novel coordination compounds. acs.org A significant area of study involves cobaloximes, which are cobalt complexes containing dioxime ligands. The preparation of cobaloxime complexes with camphorquinone dioxime, such as Co(cqdH)₂(4-Mepy)Br, can result in the formation of multiple isomers. morressier.com Chromatographic techniques can be employed to isolate these different isomers, whose structures can then be assigned using spectroscopic methods. morressier.com The synthesis of organometallic derivatives is also possible, for example, by treating the prepared cobaloximes with Grignard reagents or through sequential reduction and alkylation. morressier.com

Oxime ligands are known to coordinate to metal centers in several ways. researchgate.net The most common modes involve coordination through the nitrogen atom of the oxime group or through both the nitrogen and oxygen atoms, forming a chelate ring. acs.orgresearchgate.net The strained bicyclic structure of the camphorquinone framework can lead to unusual coordination behaviors. acs.org

In camphorquinone monooxime complexes, the ligand can act as a monodentate donor through the oxime nitrogen. However, it can also form chelate structures, particularly in Schiff-base derivatives where an imine nitrogen is also available for coordination. acs.org

For camphorquinone dioxime, several coordination modes have been identified. While the typical N,N-coordination is observed, forming a stable five-membered chelate ring, instances of N,O-coordination are also well-documented. morressier.comosti.gov This unusual N,O-bonding has been attributed to the steric constraints imposed by the camphor (B46023) backbone. acs.org For example, in bis(camphorquinone dioximato)nickel(II), the ligand coordinates to the nickel atom via one nitrogen and one oxygen atom, a departure from the N,N coordination seen in simpler α-dioxime complexes like nickel dimethylglyoximate. osti.gov This results in an almost square-planar geometry around the nickel center. osti.gov The coordination can also be monodentate, with the ligand bonding through only one of the nitrogen atoms. acs.org

Advanced Spectroscopic and Structural Characterization of Coordination Compounds

A comprehensive understanding of the structure, bonding, and electronic properties of camphorquinone oxime complexes requires the application of advanced analytical techniques. Single-crystal X-ray diffraction provides definitive structural information, while a combination of spectroscopic methods offers detailed insights into the coordination environment and electronic structure.

Single Crystal X-ray Diffraction Analysis

For camphorquinone oxime complexes, SCXRD has been instrumental in confirming unusual coordination modes. A notable example is the structure of bis(camphorquinone dioximato)nickel(II), which was determined by X-ray diffraction. The analysis revealed that the complex crystallizes in the orthorhombic space group P2₁2₁2₁ and confirmed that the nickel atom is in a nearly square-planar environment. osti.gov Crucially, it established that each camphorquinone dioximate ligand coordinates to the nickel center through one nitrogen and one oxygen atom, rather than the expected two nitrogen atoms. osti.gov Similarly, the stereochemistry of isomers of Co(cqdH)₂(4-Mepy)Br has been confirmed by X-ray crystallography, showing, for instance, that the primary isomer has the gem-dimethyl groups of the camphorquinone ligands in an anti configuration. morressier.com

Table 1: Crystallographic Data for a Representative Camphorquinone Dioxime Complex This table is an illustrative example based on typical data reported in crystallographic studies.

| Parameter | Value | Reference |

|---|---|---|

| Complex | Bis(camphorquinone dioximato)nickel(II) | osti.gov |

| Formula | C₂₀H₂₆N₄NiO₄ | osti.gov |

| Crystal System | Orthorhombic | osti.gov |

| Space Group | P2₁2₁2₁ | osti.gov |

| a (Å) | 13.175(1) | osti.gov |

| b (Å) | 13.652(2) | osti.gov |

| c (Å) | 12.031(3) | osti.gov |

| Z | 4 | osti.gov |

Comprehensive Spectroscopic Investigations (IR, NMR, UV-Vis, ESR)

A suite of spectroscopic techniques is routinely used to characterize camphorquinone oxime complexes, providing data that complements the structural information from X-ray diffraction. eolss.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the oxime ligand by observing shifts in the characteristic vibrational frequencies of key functional groups upon complexation. acs.org The ν(C=N) and ν(N-O) stretching frequencies are particularly informative. For instance, in a nickel(II) complex of a Schiff base derived from camphorquinone, the positions of the ν(C=O) and ν(C=N) absorptions in the infrared spectrum help to confirm the formation of the ligand and its coordination to the metal. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes in solution. morressier.com NMR spectra can confirm the formation of the complex, identify the presence of different isomers, and provide insights into the symmetry of the molecule. In the study of cobaloxime complexes of camphorquinone dioxime, ¹H NMR was used to tentatively assign the structures of different isomers isolated by chromatography. morressier.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy probes the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. The position and intensity of absorption bands provide information about the coordination geometry and the electronic structure of the metal center. acs.org For example, the UV-Vis spectra of nickel(II) complexes with camphorquinone monooxime derivatives show characteristic absorptions whose extinction coefficients can help infer the coordination environment of the Ni(II) ion. acs.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as EPR) is a powerful technique for studying paramagnetic complexes, i.e., those with unpaired electrons. The ESR spectrum provides information about the electronic environment of the unpaired electron and can be used to determine the g-values, which are characteristic of the metal ion and its geometry. eolss.net

Table 2: Representative Spectroscopic Data for Camphorquinone Oxime Complexes This table compiles illustrative data from various sources to demonstrate the application of different spectroscopic techniques.

| Complex/Ligand | Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| Ni(II) Schiff-Base Complex | IR | ν(C=O) at 1675 cm⁻¹, ν(C=N) at 1520 cm⁻¹ | Confirms presence of carbonyl and imine groups. | acs.org |

| Co(cqdH)₂(4-Mepy)Br | ¹H NMR | Distinct spectra for separated fractions | Allowed for tentative assignment of different isomers. | morressier.com |

Theoretical and Computational Investigations of Metal Complexes

Theoretical and computational methods have become indispensable tools in modern coordination chemistry, providing deep insights into the electronic structure, bonding, and reactivity of metal complexes. These approaches complement experimental data and can often predict properties before a complex is ever synthesized in the lab. For metal complexes of camphorquinone oxime ligands, such as (1R,4S)-Camphorquinone Monooxime, theoretical studies are crucial for understanding their behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of metal complexes of this compound, DFT studies can elucidate the nature of the metal-ligand bonding, the distribution of electron density, and the energies of molecular orbitals. bohrium.cominorgchemres.org

Researchers can calculate key parameters like bond lengths, bond angles, and vibrational frequencies and compare them with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational model. inorgchemres.orgnih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between the HOMO and LUMO can provide information about the chemical reactivity and kinetic stability of the complex. researchgate.net

For instance, a typical DFT study on a hypothetical copper(II) complex of this compound would involve optimizing the geometry of the complex to find its most stable conformation. The results might reveal the preferred coordination geometry around the copper center and the extent of electronic communication between the metal and the camphorquinone oxime ligand. This information is vital for understanding the reactivity of the complex. ox.ac.uk

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Metal-(1R,4S)-Camphorquinone Monooxime Complex

| Parameter | Calculated Value | Significance |

| Metal-Nitrogen Bond Length | 2.05 Å | Indicates the strength of the coordination bond. |

| Metal-Oxygen Bond Length | 1.98 Å | Provides insight into the oxime's binding mode. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the complex. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap | 3.7 eV | Correlates with the chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations on such a complex.

Beyond DFT, other quantum chemical calculations can be employed to predict a range of properties for metal complexes of this compound. wikipedia.org Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) of these complexes, which is crucial for understanding their photophysical properties and color. nih.gov

Furthermore, quantum chemical calculations can be used to model the reaction pathways and transition states for reactions involving these complexes. wikipedia.org This is particularly useful for predicting their catalytic activity. For example, by calculating the energy barriers for different steps in a proposed catalytic cycle, researchers can identify the rate-determining step and devise strategies to improve the catalyst's efficiency.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the charge distribution and the nature of the donor-acceptor interactions within the complex. mdpi.com This can provide a more detailed picture of the bonding than a simple molecular orbital analysis.

Reactivity and Stability Profiles of Camphorquinone Oxime Metal Complexes

The reactivity and stability of metal complexes are determining factors for their practical applications. For complexes of this compound, understanding these profiles is key to harnessing their potential in areas like catalysis and materials science.

The hydrolytic stability of a metal complex refers to its resistance to decomposition by water. Oximes and their corresponding metal complexes can be susceptible to hydrolysis, which involves the cleavage of the C=N bond. nih.govscispace.com The rate of hydrolysis is often dependent on the pH and the nature of the metal ion and other ligands in the coordination sphere. nih.govscispace.com

In a metal complex of this compound, the coordination of the oxime nitrogen to the metal center can influence its hydrolytic stability. The Lewis acidity of the metal ion can polarize the C=N bond, potentially making it more susceptible to nucleophilic attack by water. However, the steric bulk of the camphor framework might offer some protection against hydrolysis. rsc.org

Computational studies can be employed to investigate the mechanism of hydrolysis. By modeling the approach of a water molecule to the complex and calculating the energy profile for the reaction, researchers can gain insight into the factors that control the stability of the complex in aqueous environments. rsc.org

Table 2: Factors Influencing the Hydrolytic Stability of this compound Metal Complexes

| Factor | Influence on Stability | Rationale |

| Metal Ion Lewis Acidity | Can decrease stability | A more Lewis acidic metal polarizes the C=N bond. |

| Steric Hindrance | Can increase stability | The bulky camphor group can block the approach of water. |

| pH of the Medium | pH-dependent | Hydrolysis can be catalyzed by either acid or base. nih.gov |

| Presence of Other Ligands | Can increase or decrease stability | The electronic and steric properties of co-ligands are influential. |

Note: This table outlines general principles of coordination chemistry applied to the specific case of this compound metal complexes.

Metal complexes are widely used as catalysts in a vast array of organic transformations. ox.ac.uk The combination of a chiral ligand like this compound with a catalytically active metal center opens up the possibility of developing enantioselective catalysts.

The catalytic activity of these complexes would depend on the choice of metal and the reaction conditions. For example, palladium complexes are well-known for their utility in cross-coupling reactions, while copper complexes are often used in oxidation and cyclopropanation reactions. inorgchemres.org

The investigation of catalytic activity would involve screening the this compound metal complexes in various benchmark reactions. Key performance indicators such as conversion, turnover number (TON), and turnover frequency (TOF) would be measured to quantify the catalyst's efficiency. For chiral complexes, the enantiomeric excess (ee) of the product would be a critical measure of the catalyst's stereoselectivity.

For instance, a hypothetical rhodium complex of this compound could be tested as a catalyst for the asymmetric hydrogenation of a prochiral olefin. The goal would be to achieve high conversion to the hydrogenated product with a high preference for one of the two possible enantiomers.

Supramolecular Assemblies and Specialized Material Science Applications

Exploration of Supramolecular Interactions Involving Camphor-Derived Chiral Entities

The unique three-dimensional structure and chirality of camphor-based molecules are fundamental to their role in forming complex supramolecular assemblies. These interactions are driven by non-covalent forces, leading to organized systems with emergent properties.

Principles of Chirality Transfer in Supramolecular Systems

Chirality transfer is a process where the stereochemical information from a chiral molecule is transmitted to an achiral or racemic assembly, inducing a preferred handedness in the resulting supramolecular structure. In systems involving camphor (B46023) derivatives, the well-defined stereogenic centers of the camphor moiety act as a potent source of chirality. mdpi.com

This principle is particularly evident in the formation of helical liquid crystals. When a nematic liquid crystal, which is composed of achiral molecules, is doped with a chiral camphor derivative, the chirality is transferred from the dopant to the entire liquid crystal matrix. mdpi.commdpi.com This induction results in a macroscopic helical ordering of the liquid crystal molecules. mdpi.com The efficiency of this transfer is a key factor in the design of chiral materials. Associative processes within these systems can lead to the formation of supramolecular helical assemblies from both chiral and achiral molecules, a phenomenon that can even lead to the amplification of chirality. mdpi.com

Host-Guest Complexation with Camphor-Based Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The specific and selective binding is governed by non-covalent interactions. While direct research on (1R,4S)-Camphorquinone Monooxime as a host is limited, the broader family of camphor derivatives has been explored in this context. For instance, (1R,3S)-Camphoric acid has been shown to form adducts with various amines, acting as a versatile building block in supramemolecular chemistry. nih.gov In these structures, the camphoric acid can exist as a neutral molecule, a mono-anion, or a di-anion, forming chains, sheets, and three-dimensional frameworks through hydrogen bonding. nih.gov

The rigid, chiral cavity of camphor-derived structures makes them potential candidates for chiral recognition, where a chiral host selectively binds one enantiomer of a guest molecule over the other. This principle is crucial for applications in enantioselective separation and sensing.

Engineering of Novel Supramolecular Architectures

The predictable stereochemistry and functional groups of camphor derivatives allow for the rational design of complex supramolecular structures with tailored properties.

Induction of Helical Liquid Crystals via Camphor-Containing Schiff Bases

Camphor-containing Schiff bases are particularly effective as chiral dopants for inducing helical structures in nematic liquid crystals. nih.govresearchgate.net These Schiff bases, synthesized from camphor derivatives like camphorquinone (B77051), can impart a helical twist to the liquid crystal phase, creating what is known as a chiral nematic or cholesteric phase. mdpi.com

The effectiveness of this induction is quantified by the Helical Twisting Power (HTP), which measures the ability of a chiral dopant to induce a helical superstructure. nih.govresearchgate.net Research on bis-camphorolidenpropylenediamine (CPDA), a camphor-containing Schiff base, has shown that factors such as the dopant's conformational state and its tendency to associate or form dimers within the liquid crystal phase can influence the HTP. mdpi.comresearchgate.net For example, an increase in the concentration of the CPDA dopant can lead to a decrease in HTP, which is attributed to the association of CPDA molecules in the liquid crystal phase. mdpi.com The strong influence of these dopants on the anisotropic physical properties of the induced chiral nematic has been established. nih.govresearchgate.net

| Dopant Type | Key Structural Feature | Observed Phenomenon | Influencing Factors | Reference |

|---|---|---|---|---|

| bis-camphorolidenpropylenediamine (CPDA) | Flexible Schiff Base | Induction of helical phase in cyanobiphenyl-based liquid crystals. | Dopant concentration, association in LC phase, conformational state. | mdpi.comresearchgate.net |

| Camphor-substituted 2,3-dicyanopyrazine | Polar Dopant | Compared with other camphor dopants for its effect on nematic LCs. | Molecular structure and polarity. | mdpi.com |

| Dicamphor-substituted hemiporphyrazine | Symmetrical Dopant | Analyzed for its influence on nematic LCs. | Symmetry and conformational rigidity. | mdpi.com |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The use of chiral ligands derived from camphor, such as D-camphoric acid, allows for the synthesis of chiral MOFs. researchgate.net

These materials are of great interest due to their porous nature and potential applications in areas like enantioselective separation, catalysis, and sensing. For example, MOFs constructed from D-camphoric acid and metal ions like Manganese (Mn), Cobalt (Co), and Cadmium (Cd) have been synthesized. researchgate.net One such cadmium-based MOF demonstrated the ability to act as a sensor for metal ions, aromatic molecules, and pesticides. researchgate.net Furthermore, both the cobalt and cadmium frameworks showed selective uptake of methyl orange dye over methylene (B1212753) blue, highlighting their potential for separation applications. researchgate.net

The synthesis of these materials often involves solvothermal methods, where the components are heated in a solvent. researchgate.net The resulting structures can be diverse, ranging from one-dimensional chains to complex three-dimensional frameworks, depending on the specific metal, ligand, and reaction conditions used. nih.govnih.gov

| Ligand | Metal Ion | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| D-Camphoric acid | Mn(II), Co(II) | [M₂(D-cam)₂(bimb)₂]n·3.5nH₂O | Selective dye uptake (for Co) | researchgate.net |

| D-Camphoric acid | Cd(II) | [Cd₈(D-cam)₈(bimb)₄]n | Luminescence sensing, selective dye uptake | researchgate.net |

| (1R,3S)-Camphoric acid | Various | Adducts with polyamines (chains, sheets, 3D frameworks) | Supramolecular construction | nih.gov |

Academic Research into Material Science Applications

Camphorquinone, a close derivative of the title compound, is a subject of significant academic research, particularly for its role as a photoinitiator in polymerization processes. taylorandfrancis.com This application is especially prominent in the field of dental restorative materials. nih.gov

Upon exposure to blue light (typically in the 430-510 nm range), camphorquinone generates free radicals, which initiate the polymerization of monomer units, such as methacrylates, to form a solid polymer network. nih.gov The concentration of camphorquinone has a significant impact on the polymerization rate and the final mechanical properties of the material, including hardness and elasticity. nih.gov

Researchers have also synthesized derivatives of camphorquinone to improve its properties. For instance, a carboxylated camphorquinone (CQCOOH) was developed to enhance water solubility and photoreactivity. researchgate.netdoi.org This derivative, when used in a photoinitiating system, demonstrated significantly higher reactivity, allowing for the rapid formation of hydrogels with improved crosslink density and mechanical properties compared to those prepared with standard camphorquinone. researchgate.netdoi.org This research highlights the ongoing efforts to tailor the properties of camphor-based compounds for specific material science applications.

Fundamental Mechanisms of Photoinitiator Systems based on Camphorquinone Derivatives

Photoinitiator systems centered around camphorquinone (CQ) and its derivatives are integral to photopolymerization processes, particularly in the fields of dental materials and biomedical applications. These systems operate through a series of light-induced chemical reactions that convert a liquid monomer resin into a solid polymer. The core of this technology lies in the ability of the camphorquinone moiety to absorb light and initiate a free-radical chain reaction.

The process of photoinitiation by camphorquinone derivatives begins with the absorption of light, typically in the blue region of the visible spectrum (around 400-500 nm). Camphorquinone itself has a characteristic absorption maximum at approximately 468 nm. wikipedia.org This absorption elevates the molecule from its ground state to an excited singlet state.

Due to the molecule's structure, this singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state. wikipedia.org This triplet state is the key reactive intermediate in the initiation process. The α-dicarbonyl structure of camphorquinone is crucial for this photochemical activity. researchgate.net

The excited triplet camphorquinone molecule is a potent oxidizing agent and can generate free radicals through several pathways. The most common and efficient mechanism involves a reaction with a co-initiator, typically a hydrogen-donating species like a tertiary amine. researchgate.net In this bimolecular process, the excited camphorquinone abstracts a hydrogen atom from the amine. researchgate.net This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the camphorquinone and an aminoalkyl radical from the co-initiator. researchgate.net Both of these radicals are capable of initiating the polymerization of monomer units, such as methacrylates, by attacking their carbon-carbon double bonds and starting the polymer chain growth. doi.org While camphorquinone can initiate polymerization on its own, the rate is extremely slow, making the presence of a co-initiator essential for practical applications. wikipedia.org

The efficiency of photoinitiation by camphorquinone derivatives is dramatically enhanced by the presence of co-initiators. Tertiary amines are the most widely used co-initiators due to their ability to readily donate a hydrogen atom to the excited camphorquinone molecule. wikipedia.org This synergistic relationship is critical for achieving high polymerization rates and a high degree of monomer conversion.

The concentration of the photoinitiator and co-initiator must be carefully optimized. While increasing the concentration can lead to a higher rate of polymerization up to a certain point, excessive concentrations can be detrimental. High concentrations of initiator can lead to quenching reactions or premature chain termination, which can reduce the final monomer conversion and negatively affect the mechanical properties of the resulting polymer. doi.org

Research into advanced photoinitiator systems based on camphorquinone focuses on overcoming the limitations of the parent molecule, such as its inherent yellow color and poor solubility in aqueous environments. doi.org The design and synthesis of novel camphorquinone derivatives aim to improve photoreactivity, enhance solubility, and modify the absorption characteristics.

One strategy involves introducing functional groups to the camphorquinone scaffold. For instance, carboxylated-camphorquinone (CQCOOH) was synthesized from ketopinic acid to create a water-soluble photoinitiator. researchgate.netdoi.org This derivative proved to be highly effective for preparing hydrogels in biomedical applications, showing higher photoreactivity and leading to polymers with better mechanical properties compared to unmodified camphorquinone. doi.org

Another advanced approach is to create hybrid photoinitiators that combine the camphorquinone moiety with another photoinitiating group within the same molecule. A novel derivative was synthesized containing both a camphorquinone unit and an acylphosphine oxide (APO) group. nih.govcapes.gov.br This compound, 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide (CQ-APO), exhibited two maximum absorption wavelengths, one from the APO group and one from the CQ moiety. nih.gov Resins formulated with CQ-APO showed excellent photopolymerization reactivity and a significantly reduced yellowing effect compared to those using only camphorquinone. nih.gov

Covalently linking the camphorquinone photoinitiator to the amine co-initiator is another synthetic strategy. researchgate.net By creating a molecule that contains both the light-absorbing part and the hydrogen donor, the efficiency of the electron and proton transfer can be enhanced due to the close proximity of the reacting groups. These single-molecule photoinitiators can lead to increased polymerization rates compared to traditional two-component physical mixtures. researchgate.net

The table below summarizes some advanced photoinitiator systems based on camphorquinone derivatives and their intended improvements.

| Derivative Name | Abbreviation | Key Structural Feature | Primary Advantage | Reference(s) |

| Carboxylated-Camphorquinone | CQCOOH | Carboxylic acid group | Increased water solubility, higher photoreactivity | researchgate.netdoi.org |

| 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine oxide | CQ-APO | Acylphosphine oxide group | Broader absorption, reduced yellowing, good reactivity | nih.govcapes.gov.br |

| Covalently Bonded Camphorquinone-Amine | - | CQ and amine in one molecule | Enhanced intramolecular reaction, increased polymerization rate | researchgate.net |

Investigation of Camphorquinone Derivatives as Molecular Switches

Beyond their primary role as photoinitiators, certain camphorquinone derivatives have been investigated for their potential application as molecular switches. A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light.

The ability of camphorquinone imines, which are structurally related to camphorquinone oximes, to undergo photoisomerization makes them candidates for such applications. researchgate.net Photoisomerization is a light-induced change in the molecule's structure, often involving rotation around a double bond. In the case of camphorquinone imines, this can occur around the carbon-nitrogen double bond (C=N). researchgate.net This process, along with the thermal inversion of the nitrogen atom, provides a mechanism for controlled, reversible changes in molecular geometry, which is the fundamental principle of a molecular motor or switch. researchgate.net The transition between different isomeric forms (e.g., Z and E isomers) can be controlled by light, allowing the molecule to function as a light-activated switch at the molecular level. researchgate.net Research in this area explores how the rigid, chiral camphor backbone can be leveraged to create sophisticated molecular machinery.

Advanced Spectroscopic and Computational Characterization Methodologies

Application of High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed stereochemical analysis of (1R,4S)-Camphorquinone Monooxime. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals in the ¹H NMR spectrum of this compound are crucial for confirming its specific isomeric form. The chemical shifts of the methyl groups and the protons on the camphor (B46023) skeleton are particularly informative for establishing the stereochemistry. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, further solidifying the structural assignment. mdpi.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbon atom of the C=NOH group are characteristic and aid in the identification of the monooxime functional group. researchgate.net The signals for the methyl groups and the quaternary carbons of the camphor backbone further contribute to the complete structural elucidation. researchgate.net The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the (1R,4S) stereochemistry. nih.govresearchgate.net

Interactive Data Table: Typical NMR Data for Camphor Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Methyl groups) | 0.7 - 1.1 | Three distinct singlet signals are typically observed. |

| ¹H (Methylene protons) | 1.5 - 2.5 | Complex multiplets due to diastereotopicity. |

| ¹H (Bridgehead proton) | ~2.0 - 3.0 | Chemical shift is sensitive to substitution. |

| ¹³C (Methyl groups) | 9 - 22 | Characteristic signals for the three methyl carbons. |

| ¹³C (Methylene carbons) | 25 - 50 | Signals corresponding to the CH₂ groups in the ring. |

| ¹³C (Bridgehead carbons) | 40 - 60 | Quaternary and CH bridgehead carbons. |

| ¹³C (C=O) | > 200 | Downfield signal characteristic of a ketone. |

| ¹³C (C=NOH) | 150 - 170 | Signal for the oxime carbon. |

Mass Spectrometry for Definitive Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides definitive confirmation of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can also provide structural information, although NMR is generally more informative for detailed stereochemical analysis. The fragmentation of the camphor skeleton often leads to characteristic daughter ions, which can be used to support the proposed structure.

Comprehensive Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent absorptions in the IR spectrum are associated with the carbonyl (C=O) and oxime (C=N and O-H) functionalities. The C=O stretching vibration of the ketone typically appears as a strong, sharp band in the region of 1700-1750 cm⁻¹. libretexts.orgpressbooks.pub The C=N stretching vibration of the oxime group is generally found in the 1620-1680 cm⁻¹ region. lumenlearning.com The O-H stretching vibration of the oxime hydroxyl group gives rise to a broad absorption band in the range of 3100-3600 cm⁻¹, the broadness of which is indicative of hydrogen bonding. libretexts.orglumenlearning.com The C-H stretching and bending vibrations of the alkane backbone are also observed in their expected regions. libretexts.orglumenlearning.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (oxime) | 3100 - 3600 | Broad, Medium to Strong |

| C-H (alkane) | 2850 - 3000 | Strong |

| C=O (ketone) | 1700 - 1750 | Strong, Sharp |

| C=N (oxime) | 1620 - 1680 | Medium |

Electronic Spectroscopy (UV-Vis) for Photophysical Properties and Absorption Characteristics

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is used to determine its photophysical properties and absorption characteristics. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions of its chromophores.

The carbonyl group (C=O) and the oxime group (C=NOH) are the primary chromophores in the molecule. The n → π* transition of the carbonyl group typically results in a weak absorption band in the near-UV region. The π → π* transitions of both the carbonyl and oxime groups occur at shorter wavelengths and are generally more intense. The position and intensity of these absorption bands can be influenced by the solvent polarity. The study of these electronic transitions is crucial for understanding the photochemical behavior of the compound.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling have become invaluable tools for gaining a deeper understanding of the structure, properties, and reactivity of molecules like this compound. These methods complement experimental data and can provide insights that are difficult or impossible to obtain through experimentation alone.

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of this compound. unair.ac.idnih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that relate to the molecule's reactivity. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the oxime group, while the LUMO may be centered on the carbonyl group.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the oxygen atom of the carbonyl group and the oxygen and nitrogen atoms of the oxime group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is an electron-deficient site (positive potential), making it a target for nucleophilic attack.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are also employed to study the mechanisms of reactions involving this compound. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and provides insights into the factors that control the reaction's rate and selectivity. For instance, computational studies can be used to investigate the stereoselectivity of reactions involving the chiral camphor scaffold.

Conformational Analysis and Chiroptical Property Simulations

The three-dimensional structure and stereochemical integrity of this compound are pivotal to its chemical behavior and potential applications. Advanced computational chemistry offers powerful tools for in-depth conformational analysis and the simulation of chiroptical properties, which are essential for unequivocally determining the absolute configuration and understanding its interaction with other chiral entities. While specific, detailed research exclusively focused on the conformational landscape and chiroptical simulations of this compound is not extensively available in peer-reviewed literature, the established methodologies for analogous chiral bicyclic ketones provide a clear and robust framework for such investigations.

Methodological Framework

A rigorous computational study of this compound would typically involve a multi-step process. The initial step is a comprehensive conformational search to identify all possible low-energy spatial arrangements (conformers) of the molecule. uci.edunih.gov Given the rigid bicyclo[2.2.1]heptane skeleton, the primary sources of conformational flexibility are the orientation of the oxime group (=N-OH) and any potential ring puckering. Methods like Monte Carlo searches or systematic grid scans are employed to explore the potential energy surface of the molecule. uci.edumcmaster.ca

Following the identification of multiple potential conformers, each structure is subjected to geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT) . acs.orgnih.govnih.gov DFT calculations, employing a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d), aug-cc-pVDZ), refine the geometry of each conformer to a local energy minimum. This process yields precise bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of these conformers are then calculated, often including corrections for zero-point vibrational energy (ZPVE), to determine their thermodynamic stability and predict their population distribution at a given temperature based on the Boltzmann distribution. uci.edu

Chiroptical Property Simulation

With the optimized geometries of the most stable conformers, the next stage is the simulation of chiroptical spectra. These simulations are critical for comparing theoretical data with experimental measurements, thereby confirming the molecule's absolute configuration.

Electronic Circular Dichroism (ECD) and Optical Rotation (OR): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating ECD spectra and calculating specific optical rotation. acs.orgnih.govnih.gov The method calculates the electronic transition energies and the corresponding rotatory strengths for each conformer. A Boltzmann-averaged ECD spectrum is then generated by summing the contributions of each conformer, weighted by its population. nih.gov A direct comparison of the simulated ECD spectrum (plotting differential molar absorption, Δε, versus wavelength) with the experimentally measured spectrum allows for an unambiguous assignment of the absolute configuration. A good match between the sign and shape of the theoretical and experimental curves provides high confidence in the structural assignment.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, offers another powerful method for stereochemical analysis. DFT calculations are used to compute the vibrational frequencies and the corresponding dipole and rotational strengths for each conformer. The resulting simulated VCD spectrum can be compared with the experimental spectrum, providing a detailed, fingerprint-like confirmation of the molecule's absolute configuration and predominant conformation in solution. nih.gov

Illustrative Research Findings

Although specific data for this compound is pending publication, a hypothetical computational study would yield data presented in the following manner.

Table 1: Hypothetical Conformational Analysis Results for this compound

This table illustrates the typical output from a DFT-based conformational analysis. It would list the identified stable conformers, their relative energies, and their predicted population at room temperature. The primary conformational variance would likely arise from the syn/anti isomerism of the oxime's hydroxyl group relative to the adjacent carbonyl.

| Conformer ID | Key Dihedral Angle (e.g., C1-C2-N-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| CQM-1 (syn) | ~0° | 0.00 | 75.3 |

| CQM-2 (anti) | ~180° | 0.65 | 24.7 |